molecular formula C8H12F3NO5S B8048477 Tert-butyl 5-(trifluoromethyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide CAS No. 1958100-60-1

Tert-butyl 5-(trifluoromethyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide

Cat. No.: B8048477
CAS No.: 1958100-60-1
M. Wt: 291.25 g/mol
InChI Key: HSVOAKFMSUIJOA-UHFFFAOYSA-N
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Description

Tert-butyl 5-(trifluoromethyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide is a synthetic organic compound that belongs to the class of oxathiazolidines This compound is characterized by the presence of a trifluoromethyl group, a tert-butyl ester, and a 1,2,3-oxathiazolidine ring with a carboxylate and two dioxide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(trifluoromethyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide typically involves the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions. One common method involves the use of trifluoromethyl sulfonamide as a starting material, which undergoes cyclization with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at low temperatures to prevent decomposition of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-(trifluoromethyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfide derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the ester moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfides. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Tert-butyl 5-(trifluoromethyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 5-(trifluoromethyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxathiazolidine ring can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 5-(trifluoromethyl)-1,2,3-thiadiazolidine-3-carboxylate 2,2-dioxide
  • Tert-butyl 5-(trifluoromethyl)-1,2,3-oxathiazolidine-3-carboxylate
  • Tert-butyl 5-(trifluoromethyl)-1,2,3-oxathiazolidine-3-carboxylate 1,1-dioxide

Uniqueness

Tert-butyl 5-(trifluoromethyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide is unique due to the presence of both the trifluoromethyl group and the oxathiazolidine ring with two dioxide groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

tert-butyl 2,2-dioxo-5-(trifluoromethyl)oxathiazolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO5S/c1-7(2,3)16-6(13)12-4-5(8(9,10)11)17-18(12,14)15/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSVOAKFMSUIJOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(OS1(=O)=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201114698
Record name 1,2,3-Oxathiazolidine-3-carboxylic acid, 5-(trifluoromethyl)-, 1,1-dimethylethyl ester, 2,2-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201114698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1958100-60-1
Record name 1,2,3-Oxathiazolidine-3-carboxylic acid, 5-(trifluoromethyl)-, 1,1-dimethylethyl ester, 2,2-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1958100-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3-Oxathiazolidine-3-carboxylic acid, 5-(trifluoromethyl)-, 1,1-dimethylethyl ester, 2,2-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201114698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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